2,4-Dihydroxy-thiobenzamide
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Overview
Description
2,4-Dihydroxy-thiobenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two hydroxyl groups and a thiobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-thiobenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thiobenzamide derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-thiobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The thiobenzamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Explored for its potential anticancer and antiproliferative activities.
Industry: Utilized in the development of fungicides and other agrochemical products.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-thiobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and cellular metabolism.
Pathways Involved: Inhibition of fungal cell wall synthesis and disruption of bacterial cell membranes.
Comparison with Similar Compounds
2,4-Dihydroxy-thiobenzamide can be compared with other similar compounds, such as:
2,4-Dihydroxybenzoic Acid: Shares the hydroxyl groups but lacks the thiobenzamide moiety.
Thiobenzamide: Lacks the hydroxyl groups present in this compound.
2,4-Dihydroxythiobenzoyl Derivatives: Similar structure but with different substituents on the benzoyl moiety.
Uniqueness: The presence of both hydroxyl groups and the thiobenzamide moiety in this compound contributes to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2,4-dihydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H7NO2S/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) |
InChI Key |
MOFDJHVUXLUKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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